Lipophilicity Advantage: XlogP of 1,1,1-Trifluoro-N-methyl-2-hexylamine vs. Non-Fluorinated N-Methyl-2-hexylamine
The target compound has a calculated XlogP of 2.8 [1], reflecting the combined lipophilic contributions of the α-CF₃, N-methyl, and n-butyl substituents. The non-fluorinated analog N-methyl-2-hexylamine has an experimental LogP of approximately 1.46–2.22 . The difference of ~0.6–1.3 LogP units translates to a 4- to 20-fold increase in octanol-water partition coefficient, indicating substantially higher membrane permeability potential for the fluorinated compound.
4–20× higher partitioning
| Evidence Dimension | Lipophilicity (XlogP / LogP) |
|---|---|
| Target Compound Data | XlogP = 2.8 (predicted) |
| Comparator Or Baseline | N-methyl-2-hexylamine: LogP = 1.46–2.22 (experimental/estimated) |
| Quantified Difference | ΔLogP ≈ +0.6 to +1.3 units; ~4- to 20-fold higher octanol-water partitioning |
| Conditions | Predicted data from Chem960 database (XlogP); experimental LogP for comparator from chemical databases |
Why This Matters
Higher lipophilicity directly correlates with enhanced passive membrane permeability and blood-brain barrier penetration, making the target compound a more suitable candidate for CNS-targeted programs where analog brain exposure would be insufficient.
- [1] Chem960. (S)-1,1,1-Trifluoro-N-methyl-2-hexylamine CAS 1389310-30-8. XlogP = 2.8. Available at: https://mip.chem960.com/cas/1389310308/ (accessed 2026-04-27). View Source
